molecular formula C8H3BrClNO2 B13097688 2-Bromo-3-chloro-4-cyanobenzoic acid

2-Bromo-3-chloro-4-cyanobenzoic acid

Cat. No.: B13097688
M. Wt: 260.47 g/mol
InChI Key: DXQKFRYRTIQZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-chloro-4-cyanobenzoic acid is an organic compound with the molecular formula C8H3BrClNO2. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and cyano groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-4-cyanobenzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Nitration: The starting material, such as 3-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group, forming 3-amino-4-chlorobenzoic acid.

    Bromination: The amino group is replaced by a bromine atom through a bromination reaction, yielding 2-bromo-3-chloro-4-aminobenzoic acid.

    Cyanation: Finally, the amino group is converted to a cyano group, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-4-cyanobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

    Oxidation Reactions: The benzene ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed for reduction reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

2-Bromo-3-chloro-4-cyanobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-cyanobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of electron-withdrawing groups like bromine, chlorine, and cyano can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-cyanobenzoic acid
  • 2-Chloro-4-cyanobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Comparison

2-Bromo-3-chloro-4-cyanobenzoic acid is unique due to the combination of bromine, chlorine, and cyano groups on the benzene ring. This combination imparts distinct electronic and steric properties, affecting its reactivity and interactions compared to similar compounds. For instance, the presence of both bromine and chlorine can lead to different substitution patterns and reactivity compared to compounds with only one halogen substituent .

Properties

Molecular Formula

C8H3BrClNO2

Molecular Weight

260.47 g/mol

IUPAC Name

2-bromo-3-chloro-4-cyanobenzoic acid

InChI

InChI=1S/C8H3BrClNO2/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2H,(H,12,13)

InChI Key

DXQKFRYRTIQZES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.